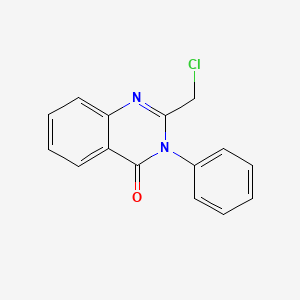
2-(Chloromethyl)-3-phenylquinazolin-4-one
Overview
Description
2-(Chloromethyl)-3-phenylquinazolin-4-one is a chemical compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules. The compound features a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The chloromethyl group at the 2-position and the phenyl group at the 3-position are significant for its reactivity and subsequent transformations into more complex molecules with potential therapeutic applications.
Synthesis Analysis
The synthesis of 2-(chloromethyl)-3-phenylquinazolin-4-one derivatives is crucial for the development of novel anticancer agents with 4-anilinoquinazoline scaffolds. An improved one-step synthesis method has been described using o-anthranilic acids as starting materials, which allows for the convenient preparation of 2-hydroxy-methyl-4(3H)-quinazolinones in one pot . This method provides an efficient route to synthesize novel 4-anilinoquinazoline derivatives that have shown promising in vitro anticancer activity.
Molecular Structure Analysis
The molecular structure of related quinazolinone derivatives has been studied using single-crystal X-ray diffraction (XRD). These studies reveal that the crystal packing of such compounds is stabilized by strong N-H...O hydrogen bonds and various weak, non-classical hydrogen bonds . The presence of chloro substitutions on the phenyl rings enables a broad spectrum of halogen-mediated weak interactions, which can be chiral self-discriminatory or chiral self-recognizing in nature. Computational methods such as density functional theory (DFT) have been employed to study the molecular geometry, vibrational analysis, and other spectral features of these compounds .
Chemical Reactions Analysis
The chloromethyl group in the 2-position of quinazolinone derivatives is reactive and can be utilized in various chemical reactions. For instance, the synthesis of 4-aryl-substituted 2-trichloromethylquinazoline derivatives involves a microwave-assisted Suzuki-Miyaura cross-coupling approach, which demonstrates the versatility of the chloromethyl group in facilitating bond formation . Additionally, the reactivity of the chloromethyl group allows for the synthesis of novel analogues of known drugs, such as trazodone, by replacing the chlorophenyl group with a 4-phenylquinoline grouping .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(chloromethyl)-3-phenylquinazolin-4-one derivatives are influenced by their molecular structure. The presence of the chloromethyl group and the phenyl ring contributes to the compound's reactivity and interaction with biological targets. The antimicrobial and antitubercular activities of related quinazolinone derivatives have been evaluated, indicating that different structural modifications can significantly affect their biological efficacy . Quantum chemical studies provide insights into the hyperpolarizability, molecular electrostatic potential, and other properties that are relevant to the compound's reactivity and potential as a pharmacological agent .
Scientific Research Applications
Synthesis and Anticancer Activity
- 2-(Chloromethyl)-3-phenylquinazolin-4-one has been utilized in the synthesis of novel anticancer agents. An improved one-step synthesis method using o-anthranilic acids as starting materials has been described. Novel 4-anilinoquinazoline derivatives substituted with chloromethyl groups at the 2-position were synthesized, exhibiting promising anticancer activity in vitro (Li et al., 2010).
Catalysis in Synthesis of Dihydroquinazolinones
- Clay-supported heteropolyacid has been used as a novel heterogeneous, reusable, and inexpensive catalyst for synthesizing substituted 2,3-dihydro-2-phenylquinazolin-4(1H)-ones. This method shows high selectivity and efficiency, without affecting other functional groups (Dar et al., 2013).
Antibacterial Activity
- Compounds containing 2-(Chloromethyl)-3-phenylquinazolin-4-one, specifically 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones, have shown enhanced antibacterial activity. These compounds, with varied substituents on the arylideneamino group, exhibited significant activity against both Gram-positive and Gram-negative bacteria (Nanda et al., 2007).
Stability under Stressful Conditions
- A study on the stability of 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-one under stress conditions found that the substance is stable to UV radiation, high temperature, and oxidants, but unstable to hydrolysis in alkaline environments. This research is crucial for the preparation of regulatory documents for this pharmaceutical substance (Gendugov et al., 2021).
Analgesic and Anti-Inflammatory Activities
- Quinazolinyl acetamides synthesized from 2-chloro-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide showed notable analgesic and anti-inflammatory activities. These compounds, especially 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide, demonstrated potent effects compared to standard drugs (Alagarsamy et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(chloromethyl)-3-phenylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-10-14-17-13-9-5-4-8-12(13)15(19)18(14)11-6-2-1-3-7-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOMDDMNUYBVOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101253126 | |
| Record name | 2-(Chloromethyl)-3-phenyl-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101253126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-3-phenylquinazolin-4-one | |
CAS RN |
22312-77-2 | |
| Record name | 2-(Chloromethyl)-3-phenyl-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22312-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)-3-phenyl-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101253126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(E)-(2-amino-1-cyano-2-oxoethylidene)amino] benzoate](/img/structure/B3034705.png)
![7-Amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride](/img/structure/B3034706.png)
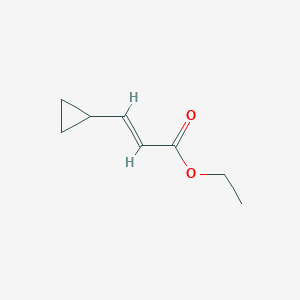
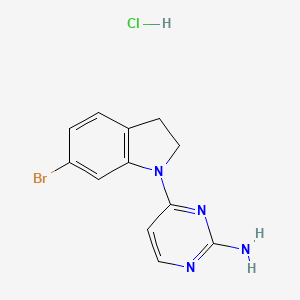
![Endo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B3034710.png)

![7-(butylamino)-3-(4-ethylphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3034715.png)
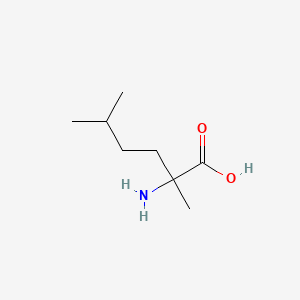
![1-[(4-Aminophenyl)methyl]piperidin-2-one](/img/structure/B3034717.png)
![2-[3-[(4-Amino-2-methylsulfanylphenyl)diazenyl]phenyl]sulfonylethanol](/img/structure/B3034719.png)
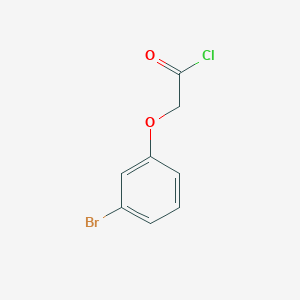

![3-Cyclohexene-1-carboxylic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (1R,6R)-rel-](/img/structure/B3034726.png)
![2-(6-([1,1'-biphenyl]-4-ylmethoxy)-1,2,3,4-tetrahydronaphthalen-2-yl)-N,N-dimethylacetamide](/img/structure/B3034727.png)